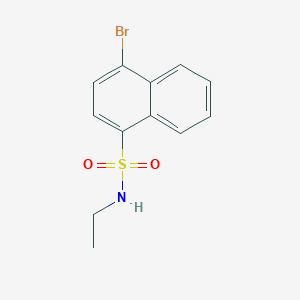![molecular formula C14H18BrN3O3S B497583 4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 898647-26-2](/img/structure/B497583.png)
4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a synthetic organic compound that features a bromine atom, an ethoxy group, and an imidazole moiety attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves multiple steps:
Bromination: The starting material, 3-ethoxybenzenesulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.
Imidazole Introduction: The brominated intermediate is then reacted with 1H-imidazole-1-propylamine under basic conditions to introduce the imidazole moiety. This step often requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Final Product Formation: The final step involves the coupling of the intermediate with 3-(1H-imidazol-1-yl)propylamine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the imidazole ring or the ethoxy group.
Applications De Recherche Scientifique
4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.
Biological Studies: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonamide groups.
Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting bacterial and fungal infections.
Chemical Biology: Used in probing biological pathways involving sulfonamide-sensitive enzymes.
Mécanisme D'action
The mechanism of action of 4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The imidazole ring can interact with metal ions in enzyme active sites, further enhancing its inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-ethoxybenzenesulfonamide: Lacks the imidazole moiety, making it less effective in enzyme inhibition.
3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-bromo-3-ethoxy-N-propylbenzenesulfonamide: Lacks the imidazole ring, reducing its potential biological activity.
Uniqueness
The unique combination of the bromine atom, ethoxy group, and imidazole moiety in 4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and drug development.
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZLHLOONAPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497500.png)



![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497505.png)

![1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497507.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497510.png)




